2-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE
Overview
Description
2-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring, a pyridine ring, and an oxadiazole ring, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
2-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
2-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
2-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE can be compared with other similar compounds, such as:
2-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
2-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(3-PYRIDYL)-1,3,4-OXADIAZOLE: This compound has the pyridine ring attached at a different position, which can influence its binding affinity and selectivity for molecular targets.
2-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-PHENYL)-1,3,4-OXADIAZOLE: This compound has a phenyl group instead of a pyridine ring, which may result in different chemical and biological properties.
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-5-pyridin-4-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-2-17-8-10(7-14-17)12-16-15-11(18-12)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIODQDCZVZKJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN=C(O2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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